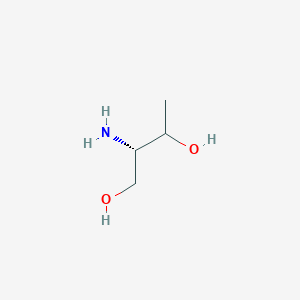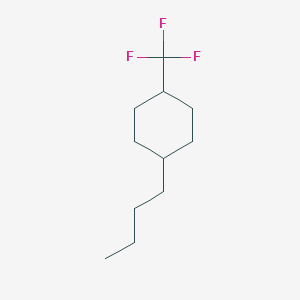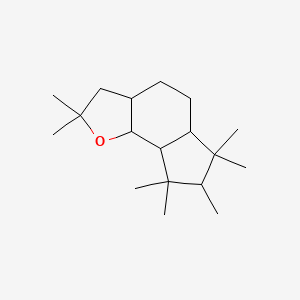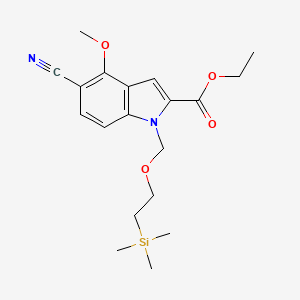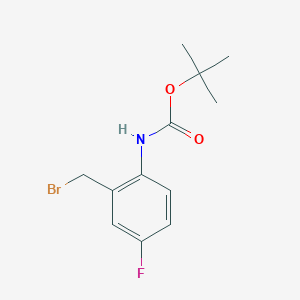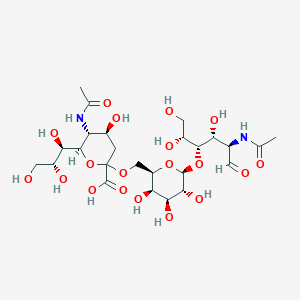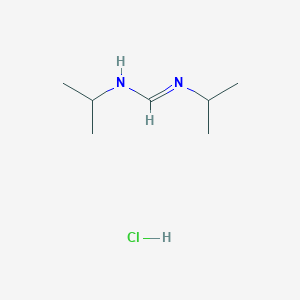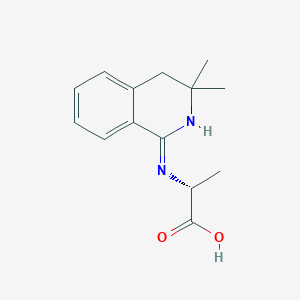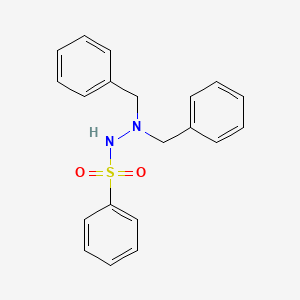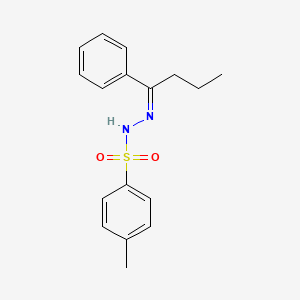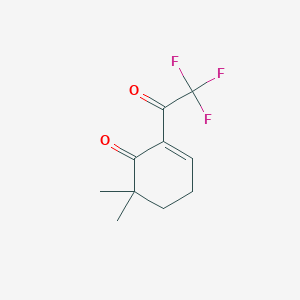
6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One is an organic compound characterized by its unique structure, which includes a trifluoroacetyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One typically involves the reaction of 6,6-dimethyl-2-cyclohexen-1-one with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6,6-Dimethyl-2,2’-Bipyridine: Known for its use as a ligand in coordination chemistry.
6,6-Dimethyl-3-Azabicyclo[3.1.0]Hexane: Utilized in pharmaceutical synthesis.
6,6-Dimethyl-2,2’-Dipyridyl: Commonly used in the formation of metal complexes.
Uniqueness: 6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One stands out due to its trifluoroacetyl group, which imparts unique chemical properties, such as increased reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates.
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
6,6-dimethyl-2-(2,2,2-trifluoroacetyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H11F3O2/c1-9(2)5-3-4-6(7(9)14)8(15)10(11,12)13/h4H,3,5H2,1-2H3 |
InChI Key |
WASIHDNNZGQFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C(C1=O)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


